DS18561882
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Overview
Description
DS18561882 is a highly potent, isozyme-selective methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) inhibitor with an IC50 value of 0.0063 μM . It also has an inhibitory effect on MTHFD1 with an IC50 value of 0.57 μM . DS18561882 exhibits a good oral pharmacokinetic profile .
Molecular Structure Analysis
The chemical formula of DS18561882 is C28H31F3N4O6S . Its exact mass is 608.19 and its molecular weight is 608.63 . An important interaction for enhanced potency was found to be salt bridge formation between the amine moiety and the diphosphate linker of an NAD+ cofactor .Chemical Reactions Analysis
DS18561882 shows a cell-based activity with a GI50 value of 140 nM . Modifications on the tricyclic coumarin scaffold significantly improved efficiency and cell permeability .Physical And Chemical Properties Analysis
DS18561882 is a solid substance with a molecular weight of 608.63 . It has a good oral pharmacokinetic profile .Scientific Research Applications
Agricultural Technology : DS18561882 is linked to agricultural technology through the Decision Support System for Agrotechnology Transfer (DSSAT), a tool used by researchers for evaluating and applying crop models. The DSSAT incorporates models of different crops and has been redesigned to incorporate new scientific advances and applications efficiently (Jones et al., 2003).
Enzyme Inhibition in Cancer Research : DS18561882 has been identified as a potent, selective, and orally available MTHFD2 inhibitor, showing promising results in cancer research. This compound was shown to inhibit tumor growth in a mouse xenograft model, marking a significant advancement in medicinal chemistry and oncology (Kawai et al., 2019).
Genomic Studies : In genomic research, DS18561882 may be relevant in the context of DNA sequencing and mutation detection. Duplex Sequencing (DS), a next-generation sequencing methodology, can detect ultralow-frequency mutations and is applicable to DS18561882-related research (Kennedy et al., 2014).
Information Systems Research : DS18561882 also finds application in the field of information systems. Design Science Research (DSR) methodology, which focuses on creating innovative artifacts and generating scientific knowledge, is relevant here. This approach is significant for conducting scientific research in information technology and management (Peffers et al., 2007).
Renewable Energy Systems : In the context of renewable energy, particularly third-generation solar cells, DS18561882-related research has led to the development of biopolymeric solid electrolytes derived from seaweeds. This innovation presents a low-cost, environmentally friendly alternative for dye-sensitized solar cells (DSSCs) (Bella et al., 2015).
Future Directions
DS18561882 has shown promising results in inhibiting tumor growth in a mouse xenograft model upon oral administration . The anti-tumor efficacy of these selective MTHFD2 inhibitors in different cancers awaits further assessment . It’s also noted that DS18561882 has a good oral pharmacokinetic profile , which could be beneficial for future therapeutic applications.
properties
CAS RN |
2227149-22-4 |
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Product Name |
DS18561882 |
Molecular Formula |
C28H31F3N4O6S |
Molecular Weight |
608.63 |
IUPAC Name |
(S)-N-(4-(8-(3,4-Dimethylpiperazin-1-yl)-7-methyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-c]pyridine-3-carbonyl)-2-(trifluoromethoxy)phenyl)methanesulfonamide |
InChI |
InChI=1S/C28H31F3N4O6S/c1-16-14-34(12-11-33(16)3)23-8-6-20-19-9-10-35(15-21(19)27(37)40-25(20)17(23)2)26(36)18-5-7-22(32-42(4,38)39)24(13-18)41-28(29,30)31/h5-8,13,16,32H,9-12,14-15H2,1-4H3/t16-/m0/s1 |
InChI Key |
OQKAKSSZSQPTDZ-INIZCTEOSA-N |
SMILES |
CS(=O)(NC1=CC=C(C(N2CCC(C3=C(O4)C(C)=C(N5C[C@H](C)N(C)CC5)C=C3)=C(C4=O)C2)=O)C=C1OC(F)(F)F)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
DS18561882; DS 18561882; DS-18561882 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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